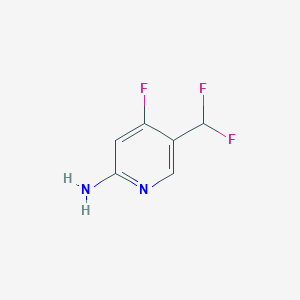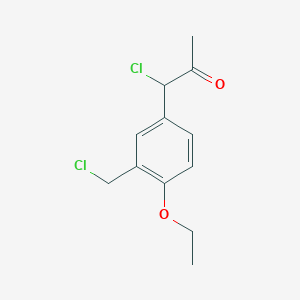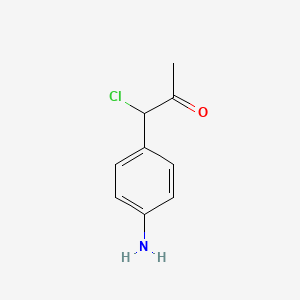
Tert-butyl 4-(ethylamino)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-4-Ethylaminopiperidine, also known as tert-butyl N-ethyl-N-piperidin-4-ylcarbamate, is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 4-Boc-4-Ethylaminopiperidine typically involves the reaction of N-benzyl-4-piperidone with orthoformate in an alcohol solution under acidic conditions to form a ketal. This intermediate is then reacted with tert-butyl carbamate to generate an imine, which undergoes catalytic hydrogenation reduction using palladium on carbon (Pd/C) to yield 4-Boc-4-Ethylaminopiperidine . This method is advantageous due to its short synthetic route, easily available raw materials, and high reaction yield.
Análisis De Reacciones Químicas
4-Boc-4-Ethylaminopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc (tert-butoxycarbonyl) group can be replaced by other functional groups.
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using boron reagents and palladium catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Boc-4-Ethylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is used in the development of drugs targeting specific biological pathways, such as muscarinic M3 receptor antagonists for treating respiratory and digestive system diseases.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Boc-4-Ethylaminopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a muscarinic M3 receptor antagonist, it binds to the receptor and inhibits its activity, leading to therapeutic effects in conditions like chronic obstructive pulmonary disease and irritable bowel syndrome . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
4-Boc-4-Ethylaminopiperidine can be compared with other similar compounds, such as:
1-Boc-4-Ethylaminopiperidine: This compound has a similar structure but differs in the position of the Boc group.
N-Phenyl-4-piperidinamine (4-AP): Used as a precursor in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Another precursor for fentanyl synthesis.
The uniqueness of 4-Boc-4-Ethylaminopiperidine lies in its specific structure, which allows for versatile chemical reactions and applications in various fields.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl 4-(ethylamino)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-12(6-8-13-9-7-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3 |
Clave InChI |
ASWZUZNHLBJDGK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1(CCNCC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)




![Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate](/img/structure/B14048143.png)





